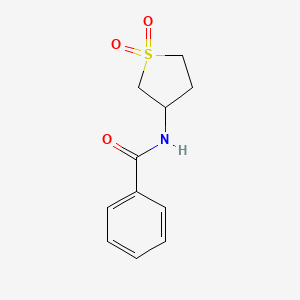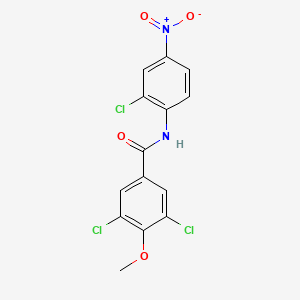![molecular formula C22H15Cl2N3O2 B3930568 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide
Descripción general
Descripción
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide, also known as CQ, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and viral infections.
Mecanismo De Acción
The exact mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of lysosomal acidification, which is required for the proper functioning of autophagy and the replication of certain viruses. By inhibiting lysosomal acidification, this compound can disrupt these processes and lead to cell death or viral inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of autophagy, the inhibition of lysosomal acidification, and the inhibition of viral replication. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide has several advantages for use in lab experiments, including its low cost, availability, and relatively low toxicity. However, it also has some limitations, including its potential for off-target effects and the emergence of drug-resistant strains of malaria parasites.
Direcciones Futuras
There are several future directions for research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide, including the development of more potent and selective derivatives, the identification of new therapeutic applications, and the investigation of its potential for combination therapy with other drugs. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various biological processes.
Aplicaciones Científicas De Investigación
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, malaria, and viral infections. In cancer, this compound has been shown to inhibit autophagy, a process that is often upregulated in cancer cells and contributes to their survival. By inhibiting autophagy, this compound can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In malaria, this compound has been used as a first-line treatment for many years due to its ability to inhibit the growth of the Plasmodium parasite. However, the emergence of drug-resistant strains of the parasite has limited its effectiveness in recent years. In viral infections, this compound has been shown to inhibit the replication of various viruses, including Zika virus, Ebola virus, and SARS-CoV-2.
Propiedades
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-chlorophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-15-7-5-13(6-8-15)19(27-22(29)14-3-1-9-25-12-14)17-11-18(24)16-4-2-10-26-20(16)21(17)28/h1-12,19,28H,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSBKEKWHNLMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



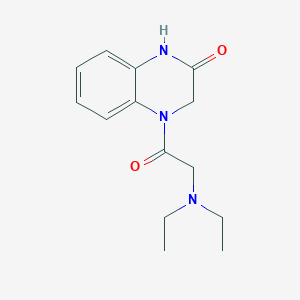
![3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930498.png)
![4-[2-furyl(propionylamino)methyl]-3-hydroxy-2-naphthoic acid](/img/structure/B3930506.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)
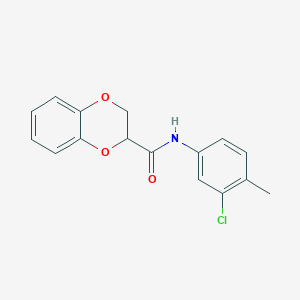
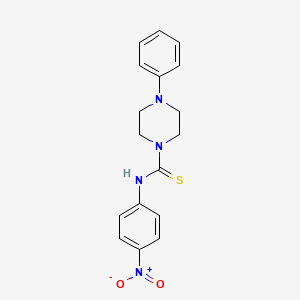
![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)
![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
